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molecular formula C6H12N2O B3038173 5,5-Dimethylpiperazin-2-one CAS No. 78551-33-4

5,5-Dimethylpiperazin-2-one

Cat. No. B3038173
M. Wt: 128.17 g/mol
InChI Key: PXOYURQBVLPPOI-UHFFFAOYSA-N
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Patent
US08772301B2

Procedure details

A solution of ethyl 2-(1-amino-2-methylpropan-2-ylamino)acetate (0.8 g, 4.7 mmol) in DMF (20 mL) was stirred at reflux for 1 h. After it was cooled to room temperature, the mixture was concentrated to give the crude product, which was directly used for the next step. MS (ESI): 129 (MH+).
Name
ethyl 2-(1-amino-2-methylpropan-2-ylamino)acetate
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH:6][CH2:7][C:8]([O:10]CC)=O)([CH3:5])[CH3:4]>CN(C=O)C>[CH3:4][C:3]1([CH3:5])[CH2:2][NH:1][C:8](=[O:10])[CH2:7][NH:6]1

Inputs

Step One
Name
ethyl 2-(1-amino-2-methylpropan-2-ylamino)acetate
Quantity
0.8 g
Type
reactant
Smiles
NCC(C)(C)NCC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(NCC(NC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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